![molecular formula C17H11FN2S2 B12891315 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- CAS No. 858117-38-1](/img/structure/B12891315.png)
1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- is a useful research compound. Its molecular formula is C17H11FN2S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- is of particular interest for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16F N3OS
- Molecular Weight : 313.39 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound is primarily linked to its interaction with various kinases, particularly the SGK-1 (serum/glucocorticoid-regulated kinase 1) . SGK-1 is involved in several cellular processes, including cell survival and proliferation. Compounds that inhibit or modulate SGK-1 activity can potentially treat disorders such as cancer and metabolic syndromes .
Anticancer Activity
Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For example, compounds structurally similar to 1H-Pyrrolo[2,3-b]pyridine have shown cytotoxic effects against various human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa (Cervical) | 17.50 |
Compound B | NCI-H460 (Lung) | 15.42 |
Compound C | PC-3 (Prostate) | 14.62 |
These findings suggest that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .
Analgesic Properties
In addition to anticancer activity, some derivatives have demonstrated analgesic effects. Research involving new derivatives of 1H-pyrrolo[3,4-c]pyridine indicated that certain compounds were more effective than traditional analgesics like aspirin and morphine in pain models such as the "hot plate" and "writhing" tests .
Study on SGK-1 Inhibition
A study focused on the inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives showed promising results in treating conditions associated with overactive SGK-1 signaling. The study reported that specific compounds effectively reduced SGK-1 activity in vitro, leading to decreased cell proliferation in cancer models .
Immunomodulatory Effects
Another research effort evaluated the immunomodulatory properties of pyrrolo[2,3-b]pyridine derivatives targeting Janus Kinase 3 (JAK3). The findings highlighted that certain compounds could modulate immune responses, suggesting potential applications in autoimmune diseases and inflammatory conditions .
Scientific Research Applications
Pharmacological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their pharmacological activities , which include:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial Properties: The compound has also demonstrated antimicrobial activity against a range of pathogens. A study reported that derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: The anti-inflammatory potential of these derivatives has been highlighted in several studies, showing efficacy in reducing inflammation markers and mediating pain responses .
- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia examined the synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives. The results showed that compounds with specific substituents exhibited potent anticancer activity against various human cancer cell lines, including breast and lung cancers. These findings suggest that modifications to the core structure can enhance therapeutic efficacy .
Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and tested them against common bacterial strains. The results indicated that certain compounds displayed significant antibacterial activity, outperforming standard antibiotics in some cases .
Neuroprotective Properties
Research published in Molecules explored the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. The study demonstrated that specific compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential for treating neurodegenerative conditions like Alzheimer's disease .
Summary Table of Applications
Properties
CAS No. |
858117-38-1 |
---|---|
Molecular Formula |
C17H11FN2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-thiophen-2-ylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H11FN2S2/c18-12-4-1-3-11(9-12)13-6-7-19-17-16(13)14(10-20-17)22-15-5-2-8-21-15/h1-10H,(H,19,20) |
InChI Key |
VAKGKQXSLUDPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4 |
Origin of Product |
United States |
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